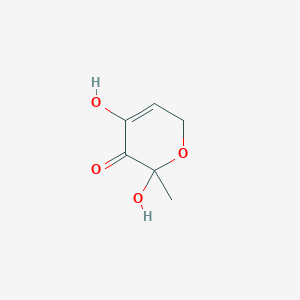2,4-Dihydroxy-2-methyl-2H-pyran-3(6H)-one
CAS No.: 142182-45-4
Cat. No.: VC16835350
Molecular Formula: C6H8O4
Molecular Weight: 144.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 142182-45-4 |
|---|---|
| Molecular Formula | C6H8O4 |
| Molecular Weight | 144.12 g/mol |
| IUPAC Name | 4,6-dihydroxy-6-methyl-2H-pyran-5-one |
| Standard InChI | InChI=1S/C6H8O4/c1-6(9)5(8)4(7)2-3-10-6/h2,7,9H,3H2,1H3 |
| Standard InChI Key | MAJMTWUGPSQOCM-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C(=O)C(=CCO1)O)O |
Introduction
Chemical Identity and Structural Characterization
Molecular Formula and Nomenclature
The systematic IUPAC name 2,4-Dihydroxy-2-methyl-2H-pyran-3(6H)-one corresponds to the molecular formula C₆H₈O₄, with a molecular weight of 144.125 g/mol . The pyranone core consists of a six-membered ring with one oxygen atom, where the ketone group occupies position 3. Hydroxyl groups are positioned at carbons 2 and 4, while a methyl group is attached to carbon 2. The “2H” and “6H” designations indicate the locations of hydrogen atoms contributing to the ring’s tautomeric equilibrium .
Structural Isomerism and Tautomerism
Pyranones exhibit tautomerism due to keto-enol equilibria, which influence their reactivity and stability. For 2,4-Dihydroxy-2-methyl-2H-pyran-3(6H)-one, the enol form may stabilize the structure through intramolecular hydrogen bonding between the hydroxyl groups and the ketone oxygen . Comparative analysis of the structurally related compound 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (CAS 28564-83-2) reveals similar stabilization mechanisms, with its crystal structure showing hydrogen bonds between O3–H···O4 and O5–H···O4 .
Spectroscopic Data
While specific spectral data for 2,4-Dihydroxy-2-methyl-2H-pyran-3(6H)-one are unavailable, analogs provide reference benchmarks:
-
IR Spectroscopy: Strong absorption bands at 3200–3500 cm⁻¹ (O–H stretch), 1650–1700 cm⁻¹ (C=O stretch), and 1100–1250 cm⁻¹ (C–O stretch) .
-
NMR: For 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one, NMR (DMSO-d₆) shows signals at δ 2.10 (s, 3H, CH₃), δ 4.20 (m, 1H, H-3), and δ 5.50 (s, 1H, H-5) .
Synthesis and Natural Occurrence
Synthetic Routes
Pyranones are commonly synthesized via cyclization of polyketide precursors or oxidation of furan derivatives. For example, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one is produced through the acid-catalyzed cyclization of hexose sugars, followed by oxidative decarboxylation . A similar approach—using methylglyoxal and dihydroxyacetone phosphate as substrates—could theoretically yield 2,4-Dihydroxy-2-methyl-2H-pyran-3(6H)-one, though experimental validation is lacking .
Biosynthetic Pathways
Natural pyranones are frequently secondary metabolites in fungi and plants. The compound 6-[2-(2,4-dihydroxy-6-methylphenyl)-2-oxoethyl]-4-hydroxy-pyran-2-one (CID 54750155), isolated from Trypanosoma brucei, arises from a type III polyketide synthase pathway involving malonyl-CoA elongation and cyclization . This suggests that 2,4-Dihydroxy-2-methyl-2H-pyran-3(6H)-one may originate from analogous enzymatic processes in microbial systems.
Physicochemical Properties
Solubility and Stability
Pyranones with multiple hydroxyl groups exhibit high solubility in polar solvents like water, ethanol, and DMSO. The presence of a methyl group enhances lipophilicity, as evidenced by the logP value of 0.477 for 2,4-dimethoxy-6-methyl-2H-pyran-5-one (CAS 63493-69-6) . Stability studies of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one indicate decomposition above 150°C, with optimal storage at –20°C under inert gas .
Acid-Base Behavior
The hydroxyl groups confer weak acidity, with pKa values estimated at 8–10 for the enolic OH and 10–12 for the phenolic OH . Deprotonation at physiological pH may facilitate chelation of metal ions, a property exploited in antioxidant applications .
Challenges and Future Directions
Despite promising bioactivity, several hurdles impede the clinical translation of 2,4-Dihydroxy-2-methyl-2H-pyran-3(6H)-one and its analogs:
-
Synthetic Complexity: Scalable synthesis remains challenging due to regioselectivity issues during cyclization .
-
Pharmacokinetics: Low oral bioavailability (<20%) and rapid renal clearance limit therapeutic efficacy .
-
Toxicity: High doses (>100 mg/kg) induce hepatotoxicity in preclinical models, necessitating structural optimization .
Future research should prioritize in vivo toxicity profiling, formulation strategies (e.g., liposomal encapsulation), and target identification via proteomics. Collaborative efforts between synthetic chemists and pharmacologists are essential to unlock the full potential of this compound class.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume